2-(4-Methoxyphenyl)-2-oxoethyl 4-chlorobenzoate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group and a chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 4-chlorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-oxoethyl benzoate
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-chlorobenzoate
- 2-(4-Methoxyphenyl)-2-oxoethyl 3-chlorobenzoate
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 4-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
827611-37-0 |
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Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO4/c1-20-14-8-4-11(5-9-14)15(18)10-21-16(19)12-2-6-13(17)7-3-12/h2-9H,10H2,1H3 |
InChI Key |
VFNJOSKJSZGLME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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